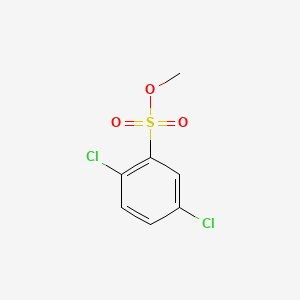
methyl 2,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dichlorobenzenesulfonate is an organic compound with the chemical formula C7H6Cl2O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a methyl ester group at the sulfonic acid position. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichlorobenzenesulfonate can be synthesized through the sulfonation of 2,5-dichlorotoluene followed by esterification. The sulfonation reaction typically involves the use of oleum or concentrated sulfuric acid as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
The esterification step involves the reaction of the resulting 2,5-dichlorobenzenesulfonic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to achieve high yields of the methyl ester product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzenesulfonic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfinate or sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonates with various functional groups.
Ester Hydrolysis: 2,5-dichlorobenzenesulfonic acid and methanol.
Oxidation and Reduction: Sulfonic acid derivatives, sulfinates, or sulfonamides.
Scientific Research Applications
Methyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting sulfonamide-based enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl 2,5-dichlorobenzenesulfonate involves its reactivity with nucleophiles. The sulfonate ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and ester hydrolysis. The compound can also interact with biological molecules, leading to the modification of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzenesulfonate: Similar structure but with a single chlorine atom at the 4 position.
Methyl 3,5-dichlorobenzenesulfonate: Similar structure with chlorine atoms at the 3 and 5 positions.
Methyl benzenesulfonate: Lacks chlorine substituents on the benzene ring.
Uniqueness
Methyl 2,5-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated or non-chlorinated counterparts.
Properties
CAS No. |
78150-04-6 |
|---|---|
Molecular Formula |
C7H6Cl2O3S |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
methyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-13(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
InChI Key |
LPOZFGQJZQYOBJ-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Key on ui other cas no. |
78150-04-6 |
Synonyms |
methyl 2,5-dichlorobenzene sulfonate methyldichlorobenzene sulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















